4-bromo-2-{(Z)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate
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Overview
Description
4-BROMO-2-{[(Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-NITROBENZOATE is a complex organic compound that features a brominated phenyl group, a benzodioxin moiety, and a nitrobenzoate ester
Preparation Methods
The synthesis of 4-BROMO-2-{[(Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-NITROBENZOATE involves multiple steps:
Formation of the Benzodioxin Moiety: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Hydrazone Formation: The benzodioxin derivative is then reacted with hydrazine to form the hydrazone intermediate.
Coupling with Bromophenyl and Nitrobenzoate: The hydrazone intermediate is coupled with 4-bromo-2-formylphenyl and 4-nitrobenzoic acid under specific conditions to yield the final product.
Chemical Reactions Analysis
4-BROMO-2-{[(Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-NITROBENZOATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with various enzymes and receptors are studied to understand its potential biological activities.
Mechanism of Action
The mechanism of action of 4-BROMO-2-{[(Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin moiety may interact with specific binding sites, while the nitrobenzoate ester can undergo metabolic transformations that modulate its activity.
Comparison with Similar Compounds
Similar compounds include:
4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol: This compound shares the benzodioxin and bromophenyl groups but differs in its functional groups.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound has a sulfonamide group instead of the nitrobenzoate ester, leading to different chemical and biological properties.
Properties
Molecular Formula |
C23H16BrN3O7 |
---|---|
Molecular Weight |
526.3 g/mol |
IUPAC Name |
[4-bromo-2-[(Z)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H16BrN3O7/c24-17-4-8-19(34-23(29)14-1-5-18(6-2-14)27(30)31)16(11-17)13-25-26-22(28)15-3-7-20-21(12-15)33-10-9-32-20/h1-8,11-13H,9-10H2,(H,26,28)/b25-13- |
InChI Key |
QNQPCRWWTTYYNB-MXAYSNPKSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C\C3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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